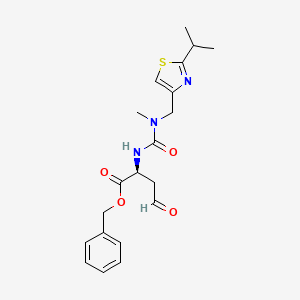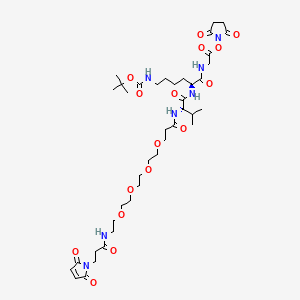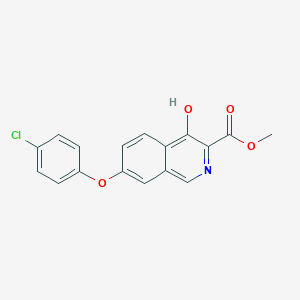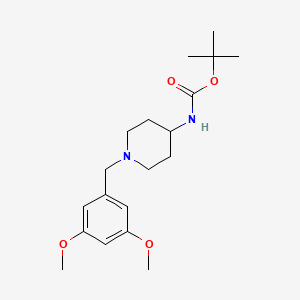
methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tritylthio group, which are commonly used in organic synthesis to protect functional groups during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of D-lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields Boc-D-lysine.
Acylation: The protected amino group is then acylated with 3-(tritylthio)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the N2-(3-(tritylthio)propanoyl)-Boc-D-lysine intermediate.
Esterification: The carboxyl group of the intermediate is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis. These systems allow for better control of reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The tritylthio group can be removed using reagents like silver nitrate or iodine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the tritylthio group, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, silver nitrate or iodine for tritylthio removal.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid Derivatives: Removal of protecting groups yields the free amino acid derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate has several applications in scientific research:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and peptidomimetics.
Drug Discovery: It serves as a building block for the development of new pharmaceuticals, particularly in the design of protease inhibitors and other enzyme inhibitors.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides or other biomolecules to various surfaces or carriers.
Chemical Biology: It is used in studies involving protein modification and labeling.
Mecanismo De Acción
The mechanism of action of methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. In drug discovery, its mechanism of action may involve inhibition of specific enzymes or interaction with molecular targets through its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N6-(benzyloxycarbonyl)-N2-(tert-butoxycarbonyl)-L-lysinate: Another lysine derivative with similar protecting groups.
Methyl N6-(tert-butoxycarbonyl)-N2-(3-chloropropyl)-D-alaninate: A related compound used in enantiospecific cyclization reactions.
Uniqueness
Methyl N6-(tert-butoxycarbonyl)-N2-(3-(tritylthio)propanoyl)-D-lysylglycinate is unique due to the presence of both Boc and tritylthio protecting groups, which provide versatility in synthetic applications. The tritylthio group, in particular, allows for selective modifications and functionalization, making the compound valuable in complex synthetic routes and bioconjugation techniques .
Propiedades
Fórmula molecular |
C36H45N3O6S |
|---|---|
Peso molecular |
647.8 g/mol |
Nombre IUPAC |
methyl 2-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C36H45N3O6S/c1-35(2,3)45-34(43)37-24-15-14-22-30(33(42)38-26-32(41)44-4)39-31(40)23-25-46-36(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29/h5-13,16-21,30H,14-15,22-26H2,1-4H3,(H,37,43)(H,38,42)(H,39,40)/t30-/m1/s1 |
Clave InChI |
SPIBETDVGHVFNC-SSEXGKCCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)OC)NC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol](/img/structure/B11829341.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 4-nitrophenyl ester](/img/structure/B11829354.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)





![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)




